molecular formula C9H5Cl2NO B6320360 5-(2,6-dichlorophenyl)oxazole CAS No. 175211-71-9

5-(2,6-dichlorophenyl)oxazole

Cat. No.: B6320360
CAS No.: 175211-71-9
M. Wt: 214.04 g/mol
InChI Key: BDQNHDQAKZXKTP-UHFFFAOYSA-N
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Description

5-(2,6-dichlorophenyl)oxazole: is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom. The presence of the 2,6-dichlorophenyl group in this compound enhances its chemical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,6-dichlorophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,6-dichlorobenzoyl chloride with an amine, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-(2,6-dichlorophenyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-(2,6-dichlorophenyl)oxazole is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines .

Medicine: The compound is being investigated for its potential use in drug development. Its ability to inhibit certain enzymes and pathways makes it a candidate for therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-(2,6-dichlorophenyl)oxazole exhibits unique properties due to the presence of the 2,6-dichlorophenyl group. This group enhances its chemical stability and reactivity, making it more effective in various applications .

Properties

IUPAC Name

5-(2,6-dichlorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-6-2-1-3-7(11)9(6)8-4-12-5-13-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQNHDQAKZXKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CN=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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